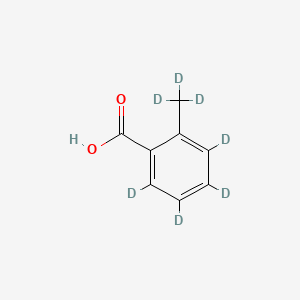

O-Toluic-D7 acid

Overview

Description

O-Toluic-D7 acid, also known as 2-Methylbenzoic acid-D7, is a deuterium-labeled derivative of o-Toluic acid. This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula of this compound is C8HD7O2, and it is primarily used in scientific research due to its unique isotopic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: O-Toluic-D7 acid can be synthesized through the deuteration of o-Toluic acid. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the catalytic exchange reaction using deuterium gas in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and elevated temperatures to ensure complete deuteration .

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous-flow process for efficient and high-yield synthesis. This method utilizes mixed acids (sulfuric acid and nitric acid) for the nitration of o-Toluic acid, followed by deuteration. The continuous-flow process offers advantages such as better heat transfer, precise control of reaction parameters, and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions: O-Toluic-D7 acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or aldehydes.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Substitution: Nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of benzyl alcohol or benzaldehyde.

Substitution: Formation of nitro or halogenated derivatives of this compound.

Scientific Research Applications

O-Toluic-D7 acid is widely used in scientific research due to its isotopic labeling. Some key applications include:

Chemistry: Used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of hydrogen atoms in chemical reactions.

Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.

Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of deuterium-labeled drugs.

Industry: Applied in the development of new materials and catalysts, as well as in the synthesis of deuterium-labeled intermediates for various chemical processes

Mechanism of Action

The mechanism of action of O-Toluic-D7 acid involves its role as a deuterium-labeled compound. Deuterium substitution can alter the kinetic isotope effects, leading to changes in reaction rates and pathways. This property is exploited in various studies to gain insights into reaction mechanisms and metabolic processes. The molecular targets and pathways involved depend on the specific application and the nature of the chemical or biological system under investigation .

Comparison with Similar Compounds

O-Toluic acid: The non-deuterated form of O-Toluic-D7 acid, used in similar applications but without the isotopic labeling.

P-Toluic acid: An isomer of O-Toluic acid with the methyl group at the para position.

M-Toluic acid: Another isomer with the methyl group at the meta position

Uniqueness of this compound: The primary uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in tracing and studying reaction mechanisms and metabolic pathways. The presence of deuterium atoms allows for the differentiation of this compound from its non-labeled counterparts in various analytical techniques, making it a valuable tool in scientific research .

Biological Activity

O-Toluic-D7 acid, also known as 2-Methylbenzoic acid-D7, is a stable isotope-labeled derivative of o-toluic acid. This compound is primarily utilized in scientific research due to its unique isotopic properties, which allow for precise tracking and quantification in various biochemical studies. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical interactions, and applications in research.

Chemical Structure and Properties

- Molecular Formula : C8H8D7O2

- CAS Number : 207742-73-2

- Molecular Weight : 151.23 g/mol

This compound is characterized by the substitution of hydrogen atoms with deuterium, which enhances its stability and allows for its use as a tracer in metabolic studies and mass spectrometry.

This compound acts primarily as an inert reference molecule in mass spectrometry. Its role is crucial in quantifying the non-deuterated form of o-toluic acid, which is a metabolite of various xenobiotics. The mechanism of action involves:

- Biochemical Pathways : O-Toluic acid can be formed through the oxidation of toluene, a common aromatic hydrocarbon. This metabolic pathway is significant for understanding the degradation and transformation of aromatic compounds in biological systems.

- Cellular Effects : The compound interacts with various biomolecules and has demonstrated inhibitory activity against mushroom tyrosinases, which are enzymes involved in melanin production .

Biochemical Interactions

This compound participates in several biochemical reactions:

- Oxidation : The carboxylic acid group can be oxidized to form corresponding derivatives.

- Reduction : It can be reduced to form alcohols or aldehydes.

- Substitution Reactions : The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO4) | Acidic conditions |

| Reduction | Lithium aluminum hydride (LiAlH4) | Anhydrous conditions |

| Substitution | Nitric acid (HNO3), sulfuric acid (H2SO4) | Standard laboratory conditions |

Research Applications

This compound has diverse applications across various fields:

- Chemistry : Utilized as a tracer in reaction mechanisms to study hydrogen atom behavior.

- Biology : Employed in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds within biological systems.

- Medicine : Important for pharmacokinetic studies investigating drug absorption, distribution, metabolism, and excretion.

- Industry : Used in developing new materials and catalysts, as well as synthesizing deuterium-labeled intermediates for chemical processes .

Case Study 1: Metabolic Pathway Analysis

In a study examining the metabolism of aromatic compounds, researchers utilized this compound to trace its metabolic fate in human liver microsomes. The results indicated that O-Toluic-D7 was effectively converted to various metabolites, providing insights into the enzymatic pathways involved in toluene metabolism.

Case Study 2: Pharmacokinetics

A pharmacokinetic study demonstrated that this compound could serve as a reliable marker for assessing the bioavailability of o-toluic acid when administered alongside drugs. The isotopic labeling allowed for precise measurement of drug metabolism rates and pathways.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing O-Toluic-D7 acid, and how is its isotopic purity validated?

- Methodological Answer : Synthesis typically involves deuterium substitution at specific positions (e.g., methyl groups) via acid-catalyzed exchange or custom organic synthesis routes. Isotopic purity (≥98% D) is validated using nuclear magnetic resonance (NMR) spectroscopy, particularly H-NMR, and mass spectrometry (MS) to confirm deuterium incorporation . For example, H-NMR should show absence of proton signals in deuterated positions. Quantitative analysis via liquid chromatography-mass spectrometry (LC-MS) with deuterated internal standards ensures minimal isotopic dilution .

Q. Which analytical techniques are essential for characterizing this compound’s physicochemical properties?

- Methodological Answer : Key techniques include:

- Melting Point : Differential scanning calorimetry (DSC) to confirm purity (e.g., 107–108°C for non-deuterated o-toluic acid) .

- Spectroscopy : Fourier-transform infrared (FTIR) for functional group analysis (e.g., carboxylic acid C=O stretch at ~1700 cm) and UV-Vis for solubility studies.

- Chromatography : High-performance liquid chromatography (HPLC) with UV detection to assess chemical stability under varying pH/temperature conditions .

Q. How is this compound employed as an internal standard in quantitative mass spectrometry?

- Methodological Answer : Its deuterated structure minimizes matrix effects in LC-MS/MS by providing near-identical retention times to non-deuterated analogs while allowing distinct mass-to-charge (m/z) separation. Researchers should:

- Prepare calibration curves using serial dilutions of the deuterated standard.

- Validate signal linearity (R > 0.99) and limit of detection (LOD) in biological matrices (e.g., plasma, urine) .

Advanced Research Questions

Q. What isotopic effects arise when this compound is used in kinetic or metabolic studies?

- Methodological Answer : Deuteration can alter reaction rates (kinetic isotope effects, KIEs) due to reduced zero-point energy in C-D bonds. For metabolic studies:

- Use tracer experiments with C-labeled glucose to track incorporation into this compound derivatives.

- Compare half-lives (t) of deuterated vs. non-deuterated analogs in in vitro hepatic microsomal assays .

Q. How can researchers resolve contradictions in experimental data involving this compound (e.g., inconsistent chromatographic retention times)?

- Methodological Answer : Contradictions may stem from solvent polarity, column aging, or deuterium exchange. Mitigation strategies:

- Standardize mobile phase composition (e.g., acetonitrile:water ratios) and column temperature.

- Use deuterium-depleted solvents to prevent back-exchange.

- Validate methods via inter-laboratory reproducibility studies .

Q. What strategies optimize the detection of trace this compound in complex biological matrices?

- Methodological Answer : Enhance sensitivity via:

- Derivatization : React with pentafluorobenzyl bromide to increase MS ionization efficiency.

- Sample Cleanup : Solid-phase extraction (SPE) using C18 cartridges to remove interfering lipids/proteins.

- Instrumentation : Employ high-resolution mass spectrometry (HRMS) with a resolving power >30,000 to distinguish isotopic clusters .

Q. How should researchers design experiments to study this compound’s role in metabolic pathway modulation?

- Methodological Answer :

- Hypothesis Testing : Use CRISPR-edited cell lines to knock out enzymes (e.g., cytochrome P450) and assess metabolite accumulation.

- Data Integration : Combine transcriptomic data (RNA-seq) with targeted metabolomics to map pathway interactions.

- Controls : Include non-deuterated analogs and solvent-only controls to isolate isotope-specific effects .

Properties

IUPAC Name |

2,3,4,5-tetradeuterio-6-(trideuteriomethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3,(H,9,10)/i1D3,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWLPBLYKEWSWPD-AAYPNNLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C([2H])([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746068 | |

| Record name | 2-(~2~H_3_)Methyl(~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207742-73-2 | |

| Record name | 2-(~2~H_3_)Methyl(~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 207742-73-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.